KDM4C Inhibitory Activity: Biochemical vs. Cellular Potency Comparison
In a direct biochemical assay, methyl 3-(2,4-dimethylpyrimidin-5-yl)-3-oxopropanoate inhibited the N-terminal his-tagged human KDM4C enzyme with an IC₅₀ of 200 nM [1]. This value represents the intrinsic enzymatic inhibitory potency. In contrast, when evaluated in a cellular context using U2OS cells transfected with full-length human KDM4C and measuring inhibition of H3K9Me3 demethylation, the IC₅₀ increased to 10,000 nM [1]. The 50-fold shift in potency between the biochemical and cellular assays is a quantifiable indicator of the compound's cell permeability and target engagement in a more physiologically relevant environment, a critical differentiation point for researchers selecting tools for in vitro vs. cellular studies.
| Evidence Dimension | KDM4C Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (Biochemical RFMS assay) |
| Comparator Or Baseline | IC₅₀ = 10,000 nM (Cellular U2OS assay for the same compound) |
| Quantified Difference | 50-fold decrease in potency in cellular assay |
| Conditions | Biochemical assay: N-terminal his-tagged human KDM4C expressed in E. coli BL21(DE3), trimethylated peptide substrate, RFMS detection. Cellular assay: Full-length human KDM4C transfected in U2OS cells, H3K9Me3 demethylation endpoint, 24 hr incubation. |
Why This Matters
The 50-fold potency shift directly informs experimental design by quantifying the compound's cell permeability and target engagement, enabling scientists to differentiate between its utility as a potent biochemical probe versus a cellular tool.
- [1] BindingDB. BDBM50149926 (CHEMBL3770723). Affinity Data: IC₅₀ = 200 nM (Biochemical), IC₅₀ = 10,000 nM (Cellular). https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926 (accessed 2026-04-21). View Source
